molecular formula C22H32O3 B12649604 Retinol, 7,10-dihydro-10-hydroxy-, acetate CAS No. 93820-51-0

Retinol, 7,10-dihydro-10-hydroxy-, acetate

Cat. No.: B12649604
CAS No.: 93820-51-0
M. Wt: 344.5 g/mol
InChI Key: AOHSUMZVPSESKI-JUWQJBFPSA-N
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Description

Retinol, 7,10-dihydro-10-hydroxy-, acetate is a derivative of retinol, commonly known as vitamin A. This compound is an acetate ester of retinol and is often referred to as retinyl acetate. It is widely used in various fields, including cosmetics, pharmaceuticals, and nutritional supplements, due to its beneficial properties for skin health and vision .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retinol, 7,10-dihydro-10-hydroxy-, acetate typically involves the esterification of retinol with acetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of retinol and acetic acid into the reactor, where they undergo esterification. The product is then separated and purified using techniques such as chromatography or crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Retinol, 7,10-dihydro-10-hydroxy-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Retinol, 7,10-dihydro-10-hydroxy-, acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of retinol, 7,10-dihydro-10-hydroxy-, acetate involves its conversion to retinoic acid in the body. Retinoic acid binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. This regulation affects various biological processes, including cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Retinol, 7,10-dihydro-10-hydroxy-, acetate is unique due to its balance of stability and efficacy. It is more stable than retinol and less irritating than retinoic acid, making it suitable for use in various applications, particularly in cosmetics and pharmaceuticals .

Properties

CAS No.

93820-51-0

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(1E,3E,5E,7Z)-9-hydroxy-3,7-dimethyl-1-(2,6,6-trimethylcyclohexen-1-yl)nona-1,3,5,7-tetraen-4-yl] acetate

InChI

InChI=1S/C22H32O3/c1-16(13-15-23)9-12-21(25-19(4)24)18(3)10-11-20-17(2)8-7-14-22(20,5)6/h9-13,23H,7-8,14-15H2,1-6H3/b11-10+,12-9+,16-13-,21-18+

InChI Key

AOHSUMZVPSESKI-JUWQJBFPSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C(\C=C\C(=C/CO)\C)/OC(=O)C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=C(C=CC(=CCO)C)OC(=O)C)C

Origin of Product

United States

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